molecular formula C18H13N5O2S2 B2769274 5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1351591-06-4

5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No. B2769274
M. Wt: 395.46
InChI Key: GLMBBLSRRLETHE-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms with isothiazole isomer . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs as short-acting sulfa drug sulfathiazole .


Chemical Reactions Analysis

Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Scientific Research Applications

Chemistry and Synthesis

The compound's structural features suggest its relevance in chemical synthesis and the exploration of heterocyclic chemistry. Thiadiazoles and pyridines are known for their utility in synthesizing various biologically active molecules. For instance, Gewald et al. (1986) detailed the chemistry of amino-phenyl-thiadiazolium salts, highlighting the potential for synthesizing glyoxylic acid derivatives and other heterocyclic compounds through reactions with pyridine, which could be analogous to the processes involving "5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide" (Gewald, Calderon, & Hain, 1986).

Biological Applications

Compounds with thiadiazole and pyridine structures have been studied for their biological activities, including antimycobacterial and anticancer properties. The synthesis of thiazole and thiadiazole derivatives, for example, has shown promise in inhibiting Mycobacterium tuberculosis, suggesting potential antimycobacterial applications for similar compounds (Gezginci, Martin, & Franzblau, 1998). Additionally, the design and synthesis of thiadiazole-aminopiperidine hybrids as novel GyrB inhibitors against Mycobacterium tuberculosis indicate the potential of thiadiazole compounds in developing antituberculosis agents (Jeankumar et al., 2013).

Corrosion Inhibition

Thiazole-based pyridine derivatives have been investigated for their corrosion inhibition performance on mild steel, demonstrating the diverse applications of such compounds beyond biomedical research. This suggests that derivatives like "5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide" could also be explored for their potential in protecting metals against corrosion (Chaitra, Mohana, & Tandon, 2016).

properties

IUPAC Name

5-phenyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S2/c24-16(14-9-15(25-23-14)13-6-2-1-3-7-13)20-17-21-22-18(27-17)26-11-12-5-4-8-19-10-12/h1-10H,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMBBLSRRLETHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

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